

Agerafenib kinase selectivity profile vs dabrafenib

Author: Smolecule Technical Support Team, Date: February 2026

Compound Focus: Agerafenib

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Dabrafenib Kinase Selectivity Profile

The following table summarizes key experimental findings on the selectivity of Dabrafenib (GSK2118436) from preclinical studies.

Aspect of Selectivity	Experimental Findings & Data
Primary Target Potency • BRAF^{V600E} IC₅₀ : 0.5 nM (Enzyme assay) [1] • Cellular pERK IC₅₀ : 4 nM (SKMEL28 melanoma cells) [1] Selectivity vs. Kinome Highly selective; significant activity (<100-fold selectivity) observed against only 1 out of 61 kinases screened (Alk5/TGFβR1) [1]. RAF Isoform Selectivity Potent inhibitor of BRAF ^{V600E} , wild-type BRAF, and CRAF (all sub-nanomolar or nanomolar potency) [1]. Key Off-Targets (Unique) Chemical proteomics identified NEK9 and CDK16 as unique off-targets inhibited by Dabrafenib but not Vemurafenib [2].	

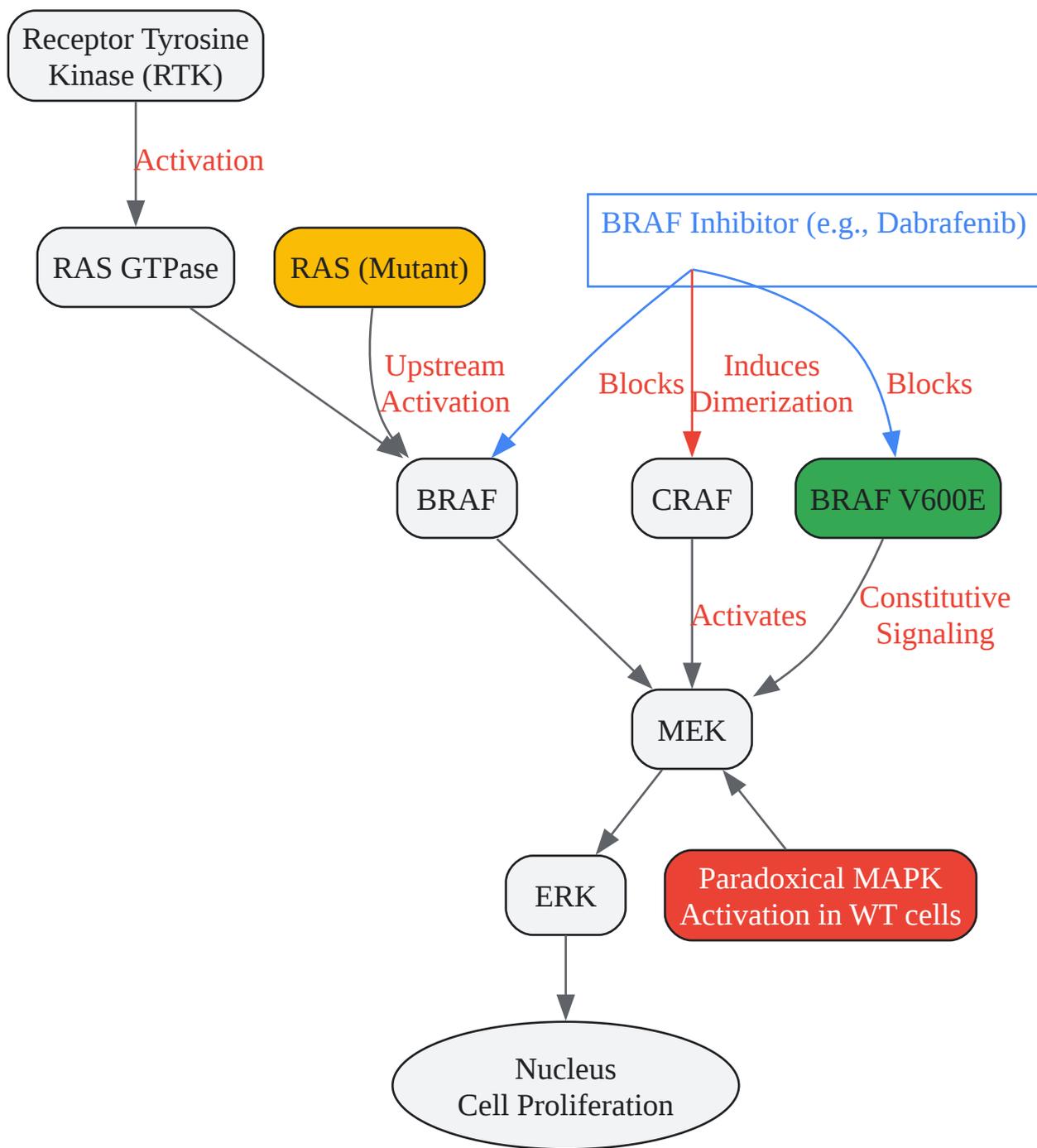
Experimental Protocols for Profiling

The key experiments that generated the above data for Dabrafenib involved the following methodologies:

- **Broad Kinase Screening** [1]: The compound was screened against a panel of 61 kinases representing broad coverage of the kinome. Biochemical potencies (IC₅₀ values) were determined for each kinase.
- **Cellular Target Engagement (Alk5)** [1]: The impact of Alk5 (TGFβR1) inhibition was further investigated in HepG2 cells by measuring the downstream phosphorylation level of SMAD2/3, confirming minimal cellular activity despite enzyme-level inhibition.
- **Chemical Proteomics for Off-Target Identification** [2]:
 - **Cell Lysis:** Cancer cell lines were harvested and lysed.
 - **Affinity Pulldown:** Cell lysates were incubated with drug affinity matrices (immobilized Dabrafenib analogues).
 - **Competition:** To identify specific binders, parallel experiments were conducted where cell lysates were co-treated with the unmodified, soluble Dabrafenib to compete off specific binding interactions.
 - **Mass Spectrometry Analysis:** Proteins bound to the affinity matrix were eluted, digested with trypsin, and identified using liquid chromatography-mass spectrometry (LC-MS/MS).

MAPK Pathway and RAF Inhibitor Context

The diagram below illustrates the signaling pathway targeted by these inhibitors and the paradoxical activation effect that influences their selectivity.



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References

1. Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases ... [pmc.ncbi.nlm.nih.gov]

2. Dabrafenib inhibits the growth of BRAF-WT cancers ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Agerafenib kinase selectivity profile vs dabrafenib]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b001997#agerafenib-kinase-selectivity-profile-vs-dabrafenib>]

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